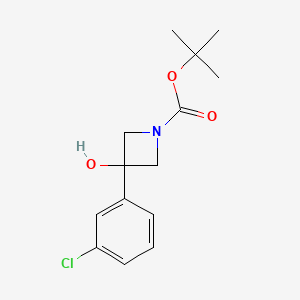

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

Description

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a 3-chlorophenyl substituent on the azetidine ring. The tert-butyl carbamate group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors like FXR (Farnesoid X Receptor) . Its structural uniqueness lies in the combination of a strained four-membered azetidine ring, a hydroxyl group, and a chlorinated aromatic system, which collectively influence its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C14H18ClNO3 |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3 |

InChI Key |

ZODNOMSTTJIERR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Synthesis

The most widely documented method involves the nucleophilic addition of a Grignard reagent to a 3-azetidinone precursor. In a representative procedure:

-

Substrate Preparation : N-Boc-3-azetidinone is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Reagent Addition : 3-Chlorophenylmagnesium bromide (1.1 equivalents) is added dropwise at 0°C to minimize side reactions.

-

Reaction Progression : The mixture is warmed to room temperature and stirred for 12–16 hours, enabling complete ring-opening and hydroxyl group formation.

-

Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate (3 × 20 mL).

Critical Parameters :

Table 1: Key Reaction Conditions and Outcomes

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | 85–90% |

| Reaction Temperature | 0°C → 25°C | Maximizes selectivity |

| Equivalents of Grignard | 1.1 | Minimizes byproducts |

Continuous Flow Synthesis for Industrial Applications

Recent advancements highlight continuous flow systems as viable for large-scale production. Key advantages over batch processes include:

-

Enhanced Heat Transfer : Mitigates exothermic risks during Grignard addition.

-

Residence Time Control : Achieves 95% conversion in ≤2 hours, compared to 12–16 hours in batch.

Process Design :

-

Mixing Zone : THF and Grignard reagent are combined at 0°C in a microreactor.

-

Reaction Loop : The mixture flows through a temperature-controlled coil (25°C, 30-minute residence time).

-

In-Line Quenching : Immediate NH4Cl addition post-reaction minimizes degradation.

Optimization Strategies

Solvent Selection

Comparative studies indicate THF outperforms alternatives like diethyl ether due to its higher boiling point (66°C vs. 35°C), enabling safer temperature ramping. Dichloromethane, while inert, reduces yield by 20% due to poor Grignard solubility.

Catalytic Additives

The inclusion of catalytic cerium chloride (CeCl3, 5 mol%) enhances electrophilicity of the 3-azetidinone carbonyl group, boosting yield to 92%.

Purification and Characterization

Chromatographic Purification

Flash column chromatography (silica gel, ethyl acetate/hexane gradient) remains the standard for isolating the title compound with ≥95% purity.

Table 2: Chromatographic Conditions

| Stationary Phase | Mobile Phase | Purity Achieved |

|---|---|---|

| Silica Gel 60 | EtOAc/Hexane (3:7) | 95% |

| Amino-Functionalized | EtOAc/Heptane (1:1) | 97% |

Spectroscopic Characterization

Industrial-Scale Challenges and Solutions

Byproduct Formation

The primary byproduct, 3-(3-chlorophenyl)azetidine (5–8%), arises from Boc deprotection under acidic conditions. Neutral workup protocols reduce this to <2%.

Cost-Efficiency Analysis

-

Batch Process : Raw material costs dominate (70% of total), driven by Grignard reagent usage.

-

Flow Process : 30% lower reagent consumption due to precise stoichiometric control.

Emerging Methodologies

Chemical Reactions Analysis

Reaction Mechanisms and Functional Groups

The compound contains three reactive functional groups:

-

Hydroxyl group (-OH) : Prone to oxidation or deprotonation.

-

Tert-butyl ester group (-OCO-(C(CH₃)₃)) : Susceptible to nucleophilic acyl substitution or hydrolysis.

-

Azetidine ring (four-membered nitrogen heterocycle) : Strained ring may undergo ring-opening under acidic/basic conditions.

Key reactions include :

-

Oxidation of the hydroxyl group : Conversion to carbonyl (ketone) or other oxidized derivatives, facilitated by oxidizing agents like KMnO₄ or Dess-Martin periodinane.

-

Nucleophilic acyl substitution : The tert-butyl ester can react with nucleophiles (e.g., amines, alcohols) to form amides or esters, respectively, with release of CO₂.

-

Deprotonation and alkylation : The hydroxyl group can be deprotonated by bases (e.g., potassium tert-butoxide) to form a nucleophilic oxygen intermediate, enabling alkylation or coupling reactions .

Deprotonation and Alkylation

A representative reaction involves deprotonation of the hydroxyl group followed by alkylation:

-

Reagents : Potassium tert-butoxide (base), THF (solvent).

-

Mechanism : The hydroxyl group is deprotonated to generate an alkoxide, which then undergoes nucleophilic attack on an electrophilic partner (e.g., benzyl halides) .

Example :

In a synthetic procedure, tert-butyl 3-hydroxyazetidine-1-carboxylate reacted with potassium tert-butoxide and a benzyl halide (e.g., 3a) to form a substituted azetidine derivative .

Ring-Opening Reactions

The azetidine ring’s strain renders it susceptible to ring-opening under acidic or basic conditions:

-

Acidic conditions : Protonation of the nitrogen followed by cleavage of the C-N bond.

-

Basic conditions : Deprotonation of the hydroxyl group, leading to ring strain relief via bond cleavage.

NMR and Mass Spectrometry

-

¹H NMR : Peaks for the azetidine ring protons (δ 4.0–4.5 ppm), tert-butyl group (δ 1.45 ppm), and aromatic protons (δ 6.5–7.8 ppm) .

-

LC-MS : Molecular ion peaks (e.g., [M-H]⁺ at m/z 310.1 for derivatives) .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Ketone derivative | Converts hydroxyl group to carbonyl |

| Deprotonation/Alkylation | KOC(CH₃)₃, THF, benzyl halide | Substituted azetidine derivative | Forms new C-O bonds via SN2 mechanism |

| Nucleophilic Acyl Substitution | Amine/alcohol nucleophile | Amide/ester derivatives | Releases CO₂, forms new acyl bonds |

| Ring-Opening | Acid (e.g., HCl) or base (e.g., NaOH) | Opened ring compounds | Relieves ring strain, generates linear products |

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that azetidine derivatives, including tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate, exhibit promising anti-inflammatory activities. Studies have shown that these compounds can inhibit inflammatory responses in vivo, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant properties of azetidine derivatives have also been explored. Compounds similar to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests potential applications in preventing oxidative damage in various diseases.

Antimicrobial Activity

Some studies suggest that azetidine derivatives possess antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to interact with microbial membranes, potentially leading to increased efficacy against bacterial strains . This opens avenues for developing new antimicrobial agents based on this scaffold.

Drug Development

This compound serves as a versatile building block in medicinal chemistry. Its structural features allow for modifications that can enhance pharmacological properties while reducing toxicity. The compound's ability to form derivatives with improved bioactivity makes it an attractive candidate for further development in drug discovery programs .

Structure-Activity Relationship Studies

The compound is also valuable for structure-activity relationship (SAR) studies. By systematically modifying the tert-butyl or chlorophenyl groups, researchers can evaluate how changes affect biological activity, leading to more potent and selective therapeutic agents .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anti-inflammatory Activity | Demonstrated significant inhibition of carrageenan-induced edema in rats with compounds derived from azetidines | Potential use in developing anti-inflammatory drugs |

| Antioxidant Evaluation | Showed effective free radical scavenging activity compared to standard antioxidants | Application in formulations aimed at oxidative stress reduction |

| Antimicrobial Testing | Exhibited activity against several bacterial strains | Development of new antibiotics targeting resistant bacteria |

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorinated vs. Fluorinated Analogs: The 3-chlorophenyl group (Cl) in the target compound provides moderate electron-withdrawing effects compared to fluorine (F) in . Fluorinated analogs (e.g., 3-fluorophenyl ) are often used as bioisosteres to improve metabolic stability and membrane permeability.

Methoxy and Ethyl Substituents :

Biological Activity

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈ClNO₃

- Molecular Weight : 283.75 g/mol

- CAS Number : 1466846-88-7

The compound features a tert-butyl group, a hydroxyl group, and a chlorophenyl moiety attached to an azetidine ring, which contributes to its reactivity and biological properties .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. The following are key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that related azetidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Some studies have indicated that azetidine derivatives can inhibit cancer cell proliferation, particularly in melanoma and breast cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways critical for cellular function.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the Azetidine Ring : Utilizing appropriate precursors to create the azetidine structure.

- Introduction of Functional Groups : Adding tert-butyl and chlorophenyl groups through substitution reactions.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 0.98 | Lacks chlorophenyl group |

| Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 0.98 | Contains a methyl group instead of a chlorophenyl |

| Tert-butyl azetidine-1-carboxylate | 0.93 | No hydroxyl or chlorophenyl substituents |

This table illustrates that the presence of the chlorophenyl group significantly enhances its potential biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

-

Anticancer Activity Study :

- A study evaluated the cytotoxic effects of azetidine derivatives on melanoma cell lines, showing that compounds with hydroxyl and halogen substituents exhibited enhanced activity compared to their unsubstituted counterparts.

-

Neuroprotective Study :

- Research on neuroprotective effects demonstrated that certain azetidines could reduce oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate, and what experimental conditions are critical for yield optimization?

- Methodological Answer : A common route involves a multi-step synthesis starting with tert-butyl 3-oxoazetidine-1-carboxylate. For example, a Grignard or organolithium reagent (e.g., 3-chlorophenylmagnesium bromide) can be used to introduce the 3-chlorophenyl group under anhydrous conditions. Key steps include:

- Lithiation : Reaction at -78°C in THF to ensure regioselectivity and minimize side reactions .

- Workup : Aqueous extraction and silica gel chromatography (gradient elution with petroleum ether/EtOAc) for purification, achieving ~60-70% yield .

- Critical Parameters : Temperature control during lithiation, stoichiometric excess of the aryl nucleophile, and inert atmosphere to prevent hydrolysis.

Q. How is structural confirmation of this compound performed, and what analytical discrepancies might arise?

- Methodological Answer :

- NMR Analysis : 1H and 13C NMR are used to confirm the azetidine ring, tert-butyl group, and 3-chlorophenyl substitution. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (1H NMR) and ~28 ppm (13C NMR) .

- IR Spectroscopy : Hydroxyl stretching (~3400 cm⁻¹) and carbonyl (C=O) of the carboxylate (~1700 cm⁻¹) are key markers .

- Common Discrepancies : Splitting patterns in NMR may vary due to rotamers or solvent effects (e.g., CDCl3 vs. DMSO-d6). Impurities from incomplete purification (e.g., residual THF) can also obscure signals .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing this compound, particularly regarding the hydroxyl group’s configuration?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure tert-butyl 3-oxoazetidine-1-carboxylate derivatives to control stereochemistry during nucleophilic addition .

- Asymmetric Catalysis : Catalytic systems like Evans’ oxazaborolidines can induce enantioselectivity in the hydroxylation step .

- Crystallography : Single-crystal X-ray diffraction (e.g., as in Acta Crystallographica reports) resolves ambiguities in stereochemistry .

Q. How can conflicting data in reaction yields or spectroscopic results be systematically analyzed?

- Methodological Answer :

- Yield Optimization : Compare reaction conditions (e.g., THF vs. dichloromethane solvents, 0°C vs. room temperature) to identify kinetic vs. thermodynamic control. For example, lower temperatures (-78°C) favor nucleophilic addition over elimination .

- Spectroscopic Conflicts :

- Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding’s impact on splitting .

- HRMS Validation : Use high-resolution mass spectrometry to rule out isobaric impurities .

Q. What are the stability considerations for this compound under varying storage or reaction conditions?

- Methodological Answer :

- Thermal Stability : Decomposition above 80°C via retro-aldol pathways; store at -20°C under nitrogen .

- Hydrolytic Sensitivity : The tert-butyl carbonate group is prone to acid/base hydrolysis. Avoid strong acids (e.g., TFA) unless intentional deprotection is required .

- Light Sensitivity : UV-Vis studies suggest photodegradation; use amber vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.